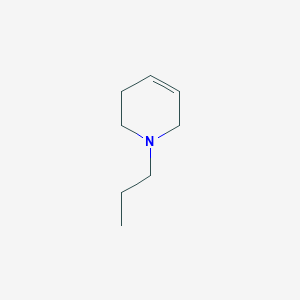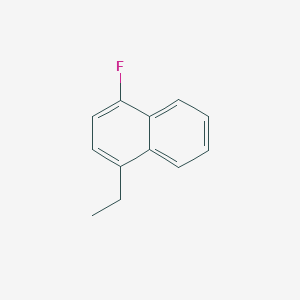![molecular formula C10H18 B14637191 1,4-Dimethylbicyclo[2.2.2]octane CAS No. 56579-29-4](/img/structure/B14637191.png)
1,4-Dimethylbicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethylbicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which consists of a bicyclo[222]octane framework with two methyl groups attached at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dimethylbicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of zeolite catalysts. These catalysts help in achieving high selectivity and yield. The process may involve the use of ethylenediamine or piperazine as starting materials, which are then subjected to specific reaction conditions to produce the target compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dimethylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,4-Dimethylbicyclo[2.2.2]octane has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
1,4-Dimethylbicyclo[2.2.2]octane can be compared with other similar bicyclic compounds:
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different arrangement of carbon and nitrogen atoms.
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting chemical properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other bicyclic compounds .
Comparación Con Compuestos Similares
- Quinuclidine
- Tropane
- Bicyclo[2.2.1]heptane derivatives
Propiedades
Número CAS |
56579-29-4 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
1,4-dimethylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18/c1-9-3-6-10(2,7-4-9)8-5-9/h3-8H2,1-2H3 |
Clave InChI |
LDCFEAFMWBVWHO-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(CC1)(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


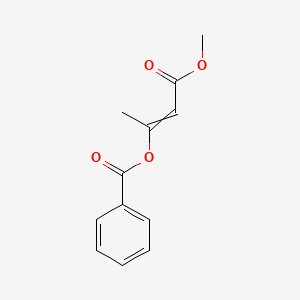
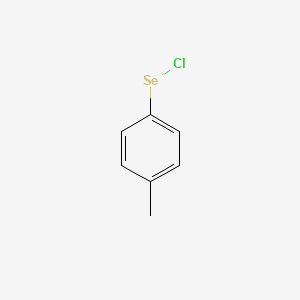
![5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637123.png)

![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)
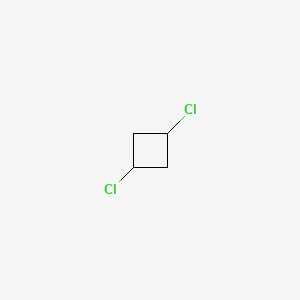

![Benzene, 1-methoxy-4-[(octyloxy)methyl]-](/img/structure/B14637142.png)
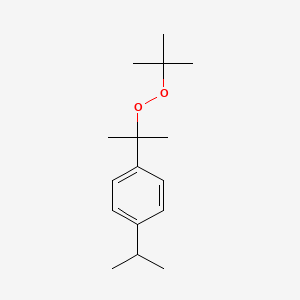
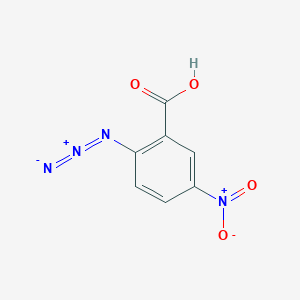
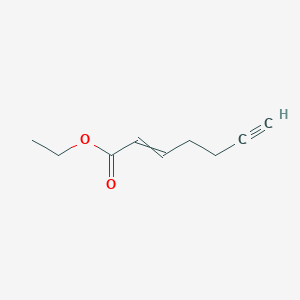
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)
